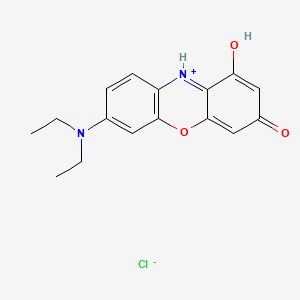

7-(Diethylamino)-1,3-dihydroxyphenoxazin-5-ium chloride

Description

7-(Diethylamino)-1,3-dihydroxyphenoxazin-5-ium chloride (CAS: 76372-58-2) is a phenoxazinium derivative characterized by a tricyclic aromatic system with hydroxyl groups at positions 1 and 3, a diethylamino substituent at position 7, and a chloride counterion. Its molecular formula is C₁₆H₁₇ClN₂O₃ (molecular weight: 344.77 g/mol). This compound is primarily utilized in biological staining and microscopy due to its redox-active properties and affinity for cellular components .

Propriétés

Numéro CAS |

76372-58-2 |

|---|---|

Formule moléculaire |

C16H17ClN2O3 |

Poids moléculaire |

320.77 g/mol |

Nom IUPAC |

7-(diethylamino)-1-hydroxyphenoxazin-10-ium-3-one;chloride |

InChI |

InChI=1S/C16H16N2O3.ClH/c1-3-18(4-2)10-5-6-12-14(7-10)21-15-9-11(19)8-13(20)16(15)17-12;/h5-9,20H,3-4H2,1-2H3;1H |

Clé InChI |

NVMDNLWSEHRDBB-UHFFFAOYSA-N |

SMILES canonique |

CCN(CC)C1=CC2=C(C=C1)[NH+]=C3C(=CC(=O)C=C3O2)O.[Cl-] |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorure de 7-(diéthylamino)-1,3-dihydroxyphénoxazin-5-ium implique généralement la condensation du 4-(diéthylamino)-2-hydroxybenzaldéhyde avec le malonate de diéthyle, suivie d'une réaction de formylation de Vilsmeier-Haack. La réaction est effectuée dans le 1,2-dichloroéthane comme solvant . Le processus implique plusieurs étapes, notamment la formation de composés intermédiaires, qui sont ensuite convertis en produit final par des conditions de réaction contrôlées.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté du composé. Les approches de la chimie verte, telles que l'utilisation de solvants et de catalyseurs respectueux de l'environnement, sont également explorées pour rendre le processus de production plus durable .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le chlorure de 7-(diéthylamino)-1,3-dihydroxyphénoxazin-5-ium a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme sonde fluorescente dans diverses analyses chimiques et réactions.

Mécanisme d'action

Le mécanisme d'action du chlorure de 7-(diéthylamino)-1,3-dihydroxyphénoxazin-5-ium implique son interaction avec les cibles moléculaires grâce à ses propriétés fluorescentes. Le composé peut se lier à des biomolécules spécifiques, ce qui permet aux chercheurs de suivre et d'étudier divers processus biologiques. Sa capacité à subir un transfert d'électrons photo-induit et d'autres réactions photochimiques en fait un outil précieux en microscopie et en imagerie par fluorescence.

Applications De Recherche Scientifique

Biological Applications

Detection of Reactive Species

Celestine Blue has been utilized to detect reactive species such as hypochlorous acid (HOCl) and other halogenated species. Techniques like fluorescence spectroscopy and confocal microscopy have demonstrated its effectiveness in visualizing these reactive species, which are crucial for understanding oxidative stress in biological systems.

Kinetics of Reaction

The compound exhibits rapid reaction kinetics with HOCl and Tau-N-chloramine, making it suitable for real-time monitoring in biological assays. High-rate constants have been measured for these reactions, indicating the compound's potential for applications in studying immune responses and oxidative stress within leukocytes.

Neutrophil Studies

In research involving human neutrophils stimulated with phorbol 12-myristate 13-acetate (PMA), Celestine Blue has shown a significant increase in fluorescence intensity, indicating its utility in detecting HOCl production during immune responses. This property makes it a valuable tool for studying inflammation and immune system dynamics.

Histochemical Applications

Celestine Blue serves as a specific stain for nucleic acids in histological studies. Its selective binding to nucleic acids facilitates detailed visualization of cellular structures and functions within tissue samples. This application enhances the understanding of cellular processes and disease mechanisms by allowing researchers to observe the localization of genetic material within cells.

Environmental Applications

Catalytic Spectrophotometric Determination

The compound has been applied in environmental chemistry for the determination of manganese ions (Mn(II)) in water samples. A catalytic spectrophotometric method utilizing Celestine Blue has demonstrated high sensitivity and selectivity, with detection limits as low as 0.023 µg L−1. This method is advantageous for assessing manganese levels in natural water sources, contributing to environmental monitoring efforts .

Case Study 1: Neutrophil Activation

A study on isolated human neutrophils revealed that stimulation with PMA led to increased fluorescence when treated with Celestine Blue. This finding underscores the compound's effectiveness in detecting reactive oxygen species during immune responses, highlighting its potential role in immunological research.

Case Study 2: Histological Staining

In histological applications, Celestine Blue was used to stain nucleic acids in various tissue samples. The results indicated enhanced visualization of cellular structures, providing insights into cellular functions and abnormalities associated with diseases.

Case Study 3: Environmental Monitoring

The catalytic spectrophotometric method developed using Celestine Blue for Mn(II) detection was successfully applied to environmental water samples. The method demonstrated reliability and efficiency, making it a valuable tool for environmental scientists assessing water quality .

Summary Table of Applications

| Application Area | Description | Techniques Used |

|---|---|---|

| Biological Detection | Detection of reactive species like HOCl using fluorescence spectroscopy | Fluorescence Spectroscopy |

| Immune Response Studies | Monitoring neutrophil activation and oxidative stress | Flow Cytometry, Confocal Microscopy |

| Histochemistry | Staining nucleic acids for detailed visualization of cellular structures | Histological Staining |

| Environmental Analysis | Determination of manganese ions in water samples | Catalytic Spectrophotometry |

Mécanisme D'action

The mechanism of action of 7-(Diethylamino)-1,3-dihydroxyphenoxazin-5-ium chloride involves its interaction with molecular targets through its fluorescent properties. The compound can bind to specific biomolecules, allowing researchers to track and study various biological processes. Its ability to undergo photo-induced electron transfer and other photochemical reactions makes it a valuable tool in fluorescence microscopy and imaging .

Comparaison Avec Des Composés Similaires

Celestine Blue (CAS: 1562-90-9)

Molecular Formula : C₁₇H₁₈ClN₃O₄ (molecular weight: 363.8 g/mol)

- Structural Differences: Celestine Blue contains a carbamoyl group (-CONH₂) at position 1 instead of a hydroxyl group, along with hydroxyl groups at positions 3 and 4. The diethylamino substituent remains at position 7 .

- Functional Impact :

- Applications : Widely used as a nuclear stain in hematoxylin-celestine blue (H & C) protocols for microscopy .

Phenoxazin-5-ium,1,3-diamino-7-(diethylamino)-8-methyl-, Chloride (CAS: 10127-36-3)

Molecular Formula: Not explicitly provided, but substituents include amino groups at positions 1 and 3 and a methyl group at position 8.

- Structural Differences: Replacement of hydroxyl groups with amino groups and an additional methyl substituent .

- Methyl group at position 8 may sterically hinder interactions with planar biological targets .

Azure A (CAS: 531-53-3)

Molecular Formula : C₁₅H₁₆ClN₃S (molecular weight: 305.83 g/mol)

- Structural Differences: A phenothiazinium analog with a sulfur atom in the central ring and dimethylamino/methylamino substituents at positions 3 and 7 .

- Functional Impact :

- Applications: Common component of Romanowsky stains (e.g., Giemsa) for blood smears and malaria diagnosis .

Benzo(a)phenoxazin-7-ium, 5-amino-9-(diethylamino)-, Chloride

Molecular Formula: Not explicitly provided, but the structure includes a benzannulated phenoxazinium core.

- Structural Differences : Extended aromatic system via benzannulation increases conjugation .

- Functional Impact :

- Applications : Emerging use in fluorescence microscopy and organic semiconductors.

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Primary Applications |

|---|---|---|---|---|---|

| 7-(Diethylamino)-1,3-dihydroxyphenoxazin-5-ium chloride | 76372-58-2 | C₁₆H₁₇ClN₂O₃ | 1,3-OH; 7-NEt₂ | 344.77 | Biological staining |

| Celestine Blue | 1562-90-9 | C₁₇H₁₈ClN₃O₄ | 1-CONH₂; 3,4-OH; 7-NEt₂ | 363.80 | Histological nuclear staining |

| Azure A | 531-53-3 | C₁₅H₁₆ClN₃S | 3-NMe₂; 7-NHMe; S in core | 305.83 | Blood smear staining |

| Benzo(a)phenoxazin-7-ium derivative | - | Not provided | Benzannulated core; 5-NH₂; 9-NEt₂ | >400 (estimated) | Fluorescence imaging |

Key Research Findings

- Solubility and Stability: Hydroxyl-rich derivatives (e.g., 76372-58-2) exhibit superior water solubility compared to carbamoyl or amino-substituted analogs, critical for aqueous staining protocols .

- Toxicity: No ecotoxicological data are available for this compound.

- Electrochemical Behavior: Phenoxazinium compounds with hydroxyl groups demonstrate reversible redox cycles, advantageous for biosensor development .

Activité Biologique

7-(Diethylamino)-1,3-dihydroxyphenoxazin-5-ium chloride, commonly known as Celestine Blue B , is a synthetic organic compound with significant biological activity, particularly in histological applications. This article explores its properties, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C₁₅H₁₈ClN₃O₃

- Molecular Weight : Approximately 363.80 g/mol

- Appearance : Dark brown to black powder, odorless

Celestine Blue B exhibits its biological activity primarily through its ability to bind to nucleic acids, making it an effective stain for DNA and RNA in various biological samples. Its interaction with nucleic acids involves intercalation into DNA strands, which is critical for its staining function.

Moreover, the compound can undergo protonation and deprotonation depending on the pH of the environment, affecting its color properties and reactivity. In biological systems, it selectively reacts with hypochlorous acid, a reactive oxygen species produced by neutrophils during inflammation. This reaction leads to a color change upon oxidation, allowing for the detection and quantification of hypochlorous acid.

Biological Activity

-

Staining Applications :

- Celestine Blue B is widely utilized in histology and microbiology due to its strong affinity for nucleic acids. It is particularly effective in staining cellular components for visualization under a microscope.

-

Antimicrobial Properties :

- Preliminary studies suggest that Celestine Blue B may possess antimicrobial properties; however, detailed mechanisms of action and specific microbial targets require further investigation.

-

Safety Profile :

- The compound has been assessed for its safety profile, showing no significant acute toxicity or carcinogenicity at relevant exposure levels.

Comparative Analysis with Similar Compounds

The following table compares Celestine Blue B with other phenoxazine derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₅H₁₈ClN₃O₃ | Strong affinity for nucleic acids |

| Methylene Blue | C₁₆H₁₁N₃S | Known for its redox properties |

| Crystal Violet | C₂₅H₃₃ClN₂ | Effective against Gram-positive bacteria |

| Safranin O | C₂₁H₁₈ClN₃O | Used primarily for Gram staining |

Celestine Blue B's unique structural features enhance its binding capabilities with nucleic acids compared to other dyes, contributing to its effectiveness in laboratory applications.

Case Study 1: Staining Efficacy

In a comparative study evaluating various dyes for their efficacy in staining nucleic acids, Celestine Blue B demonstrated superior binding affinity and clarity in visualization compared to traditional stains like methylene blue and crystal violet. This study highlighted the compound's potential as a preferred choice in molecular biology labs.

Research Finding: Antimicrobial Activity

A study investigating the antimicrobial properties of Celestine Blue B indicated that it inhibited the growth of several bacterial strains at higher concentrations. The mechanism appears to involve disruption of cellular membranes, although further research is needed to elucidate the exact pathways involved.

Q & A

Q. What are the recommended synthetic routes for 7-(Diethylamino)-1,3-dihydroxyphenoxazin-5-ium chloride?

The compound is synthesized via cyclization reactions. A validated approach involves reacting 6-arylamino-1,3-dialkyluracils with polyfluorocarboxylic acid anhydrides or chlorides in concentrated sulfuric acid. This method enables precise substitution at the C-5 position, critical for tuning fluorescence and redox properties .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR spectroscopy (¹H/¹³C) for structural confirmation, focusing on the diethylamino (-N(CH₂CH₃)₂) and hydroxyl (-OH) protons.

- HPLC with a C18 column (mobile phase: methanol-phosphate buffer, pH 4.5) to assess purity (>98%).

- UV-Vis spectroscopy to determine λmax (e.g., ~640 nm in ethanol), crucial for applications in histochemical staining .

Q. What are the primary applications in academic research?

- Biological staining : Enhances hematoxylin in nuclear staining due to its metachromatic properties.

- Redox indicator : Monitors enzymatic reactions (e.g., dehydrogenase activity) via colorimetric shifts from blue (oxidized) to colorless (reduced) states .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported fluorescence quantum yields?

Variations arise from solvent polarity, pH, and aggregation effects. To standardize measurements:

- Use degassed DMSO:water (1:1 v/v) solutions buffered at pH 7.4.

- Compare against reference fluorophores (e.g., Rhodamine 6G) with known quantum yields.

- Perform time-resolved fluorescence to assess photostability under irradiation .

Q. What experimental designs optimize aqueous stability for longitudinal studies?

- pH control : Phosphate buffer (pH 6.5–7.0) minimizes hydrolysis of the phenoxazinium core.

- Light sensitivity : Store solutions in amber glass at 4°C with 0.01% sodium azide to inhibit microbial growth.

- Degradation monitoring : Use LC-MS to track byproducts (e.g., dealkylated derivatives) over 14 days .

Q. What strategies modify the compound’s structure to enhance binding with biomolecules?

- Substituent engineering : Replace diethylamino with dimethylamino groups to alter hydrophobicity and DNA intercalation efficiency.

- Chelation sites : Introduce carboxylate groups at the 1,3-dihydroxy positions to enable metal coordination (e.g., Fe³⁺ for ROS generation) .

Q. How can its potential as a photosensitizer be systematically evaluated?

- Singlet oxygen (¹O₂) quantification : Use SOSG (Singlet Oxygen Sensor Green) under 650 nm irradiation.

- In vitro assays : Test phototoxicity on A549 lung carcinoma cells with/without light exposure (IC₅₀ comparison).

- Mechanistic studies : Employ electron paramagnetic resonance (EPR) to detect radical intermediates .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.